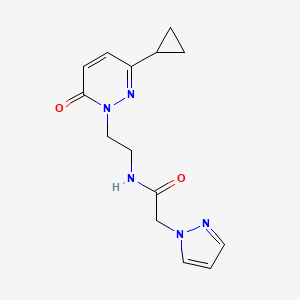

![molecular formula C19H24N4O4 B2683270 1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide CAS No. 1024279-48-8](/img/structure/B2683270.png)

1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide” is a quinazolinone derivative . Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .

Synthesis Analysis

Quinazolinones can be synthesized through various methods. An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of quinazolinones includes a benzene ring fused with 2-pyrimidinone, 4-pyrimidinone or 2,4-pyrimidinedione ring . The specific compound “1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide” has a molecular formula of C19H24N4O4 and a molecular weight of 372.425.Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For instance, substituted quinazolinones derivatives were tested for their antimicrobial activity against Gram-negative bacteria and Gram-positive bacteria . The control experiment revealed that the thiol substrate could promote the dehydroaromatization step .Scientific Research Applications

Antibacterial Agent

Quinazoline-2,4(1H,3H)-dione derivatives have been found to be potential antibacterial agents . They act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication . This makes them effective in preventing bacterial resistance problems .

Antimicrobial Activity

These compounds have shown moderate antimicrobial activities against both Gram-positive and Gram-negative bacterial strains . The antimicrobial activities were studied using the Agar well diffusion method .

Antiviral Agent

Pyrroloquinoline quinone, a related compound, has been found to have antiviral effects . It works by disrupting virion stability and loss of infectivity, mainly occurring outside the host cell due to increased redox activity . Furthermore, it may hinder viral replication inside the host cell by inhibiting 3 CLpro/Mpro enzyme activity .

Antitumor Effects

Pomalidomide, a derivative of the compound, exhibits antitumor effects . It has direct antimyeloma activity when administered alongside low-dose dexamethasone .

Immunomodulatory Properties

Pomalidomide also has immunomodulatory properties . It can modulate the immune system, which can be beneficial in treating diseases where the immune response is a factor .

Antiangiogenic Properties

Pomalidomide has antiangiogenic properties . This means it can inhibit the formation of new blood vessels, which is a process often exploited by cancerous tumors to ensure their growth and survival .

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to quinazolinone, bind with high affinity to multiple receptors .

Mode of Action

It is known that compounds with similar structures interact with their targets and cause changes in cellular processes .

Biochemical Pathways

It is known that compounds with similar structures can affect a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

It is known that compounds with similar structures can have diverse biological activities .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Future Directions

Quinazolinones have attracted the interest of medicinal chemists due to their diverse biological activities and their potential as novel drug molecules . Future research may focus on the development of novel antibiotics to treat resistant bacteria strains , and the investigation of this fused heterocycles as a novel drug molecules .

properties

IUPAC Name |

1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4/c20-17(25)13-8-11-22(12-9-13)16(24)7-3-4-10-23-18(26)14-5-1-2-6-15(14)21-19(23)27/h1-2,5-6,13H,3-4,7-12H2,(H2,20,25)(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFSCPYMAMKEOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2683187.png)

![1-[2-(2-fluorophenoxy)acetyl]-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2683188.png)

![N-([2,3'-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2683193.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2683195.png)

![2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683196.png)

![1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane](/img/structure/B2683199.png)

![(E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2683204.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2683207.png)

![{3-[(Cyclopropylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B2683210.png)